[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
Overview
Description
“[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2N3 and a molecular weight of 198.1 . It is also known by its CAS number 1255717-13-5 .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride” consists of an imidazole ring substituted with an ethyl group at one nitrogen atom and a methylamine group at the 5-position .Scientific Research Applications
Immune Response Modifiers
Imiquimod, an imidazole derivative, exemplifies the therapeutic applications of imidazoles as immune response modifiers. It activates the immune system through localized induction of cytokines, showing promise as a topical agent for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma (Syed, 2001).
Corrosion Inhibition
Imidazoline and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure, featuring a heterocyclic ring and a pendant side chain, facilitates strong adsorption onto metal surfaces, thereby preventing corrosion. This application underscores the importance of imidazole derivatives in industrial settings (Sriplai & Sombatmankhong, 2023).
Synthesis of Heterocycles
Imidazole derivatives serve as critical intermediates in the synthesis of various heterocyclic compounds. Their unique reactivity facilitates the creation of diverse heterocycles, highlighting the role of imidazole derivatives in advancing organic synthesis and medicinal chemistry (Gomaa & Ali, 2020).
Antitumor Activity
Explorations into the antitumor activities of imidazole derivatives, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have revealed their potential in developing new antitumor drugs. This research area is crucial for expanding the arsenal of anticancer therapies (Iradyan et al., 2009).
Electrochemical Applications
Imidazole-based ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, have shown significant promise in electrochemical applications, including electroplating and energy storage. These applications underscore the versatility and utility of imidazole derivatives in cutting-edge technologies (Tsuda, Stafford, & Hussey, 2017).
Antimicrobial Activities
Imidazole and its derivatives, known for their antimicrobial properties, are used in synthesizing antifungal drugs and pesticides. Research on imidazole's antimicrobial efficacy continues to be relevant, especially in the development of new drugs and agricultural chemicals (2022).
properties
IUPAC Name |
(3-ethylimidazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-9-5-8-4-6(9)3-7;;/h4-5H,2-3,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXUBCHSZSDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride | |
CAS RN |
1255717-13-5 | |
Record name | 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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